molecular formula C20H17Cl2N3O3S B12211223 2,4-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide

2,4-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B12211223
M. Wt: 450.3 g/mol
InChI Key: LSUNKBKZCXLXEY-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with dichloro groups and a pyrazole ring, which is further functionalized with a dioxidotetrahydrothiophenyl group. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzamide core, followed by the introduction of the dichloro substituents. The pyrazole ring is then synthesized and attached to the benzamide core. Finally, the dioxidotetrahydrothiophenyl group is introduced under specific reaction conditions, such as controlled temperature and pH, to ensure the stability of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would be scaled up from laboratory conditions, with careful monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the dichloro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,4-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
  • 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide stands out due to the presence of the pyrazole ring and the phenyl group

Properties

Molecular Formula

C20H17Cl2N3O3S

Molecular Weight

450.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]benzamide

InChI

InChI=1S/C20H17Cl2N3O3S/c21-14-6-7-16(17(22)10-14)20(26)23-19-11-18(13-4-2-1-3-5-13)24-25(19)15-8-9-29(27,28)12-15/h1-7,10-11,15H,8-9,12H2,(H,23,26)

InChI Key

LSUNKBKZCXLXEY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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